molecular formula C18H13NO5 B5532648 3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid

3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid

Cat. No.: B5532648
M. Wt: 323.3 g/mol
InChI Key: CDWWIWDVXOQSLL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C18H13NO5 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid is 323.07937252 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A procedure for synthesizing 2,3-quinolinedicarboxylic acid, which is closely related to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has been developed using aniline and maleic anhydride. This synthesis provides insights into the formation of quinoline derivatives (Maulding Donald Roy, 1988).
  • A study details the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, demonstrating an efficient protocol involving readily available materials and a simple work-up procedure. This highlights the versatility and potential of quinoline derivatives in various applications (B. Lichitsky, A. Komogortsev, V. Melekhina, 2022).

Biomedical Analysis and Imaging

  • 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore. This compound shows strong fluorescence in a wide pH range and is highly stable, making it a potential candidate for biomedical analysis and imaging (Junzo Hirano et al., 2004).

Corrosion Inhibition

  • A computational study on novel quinoline derivatives, including a compound similar to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, revealed their potential as corrosion inhibitors for iron. The study involved quantum chemical and molecular dynamics simulations, suggesting the practical application of quinoline derivatives in industrial contexts (Şaban Erdoğan et al., 2017).

Anti-stress and Antioxidant Properties

  • The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from a compound structurally related to3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has shown anti-stress oxidative properties. This study opens up avenues for the development of compounds with potential therapeutic benefits in managing oxidative stress (M. Largeron, M. Fleury, 1998).

Antimicrobial Activity

  • Research on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, closely related to the compound , has shown significant antimicrobial activity. These compounds have demonstrated effectiveness against gram-negative microorganisms and Staphylococcus aureus, highlighting the potential use of quinoline derivatives in developing new antimicrobial agents (H. Agui et al., 1977).

Potential in Cancer Chemoprevention

  • 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has shown promising results in cancer chemoprevention. This secondary metabolite exhibits biological effects that may be useful in preventing colon and tongue cancers, indicating a potential role for quinoline derivatives in cancer treatment and prevention (M. Curini et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some compounds can inhibit enzymes, interact with receptors, or interfere with DNA replication .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, “4-Methoxyphenol” is harmful if swallowed and may cause an allergic skin reaction .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent .

Properties

IUPAC Name

3-(4-methoxyphenyl)quinoline-2,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-24-11-8-6-10(7-9-11)14-15(17(20)21)12-4-2-3-5-13(12)19-16(14)18(22)23/h2-9H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWWIWDVXOQSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.